molecular formula C20H23FN2O3S B2897969 N1-(4-fluorophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide CAS No. 2034256-19-2

N1-(4-fluorophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

Cat. No. B2897969
M. Wt: 390.47
InChI Key: WKLQXBXQJKWIRL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacological Applications

  • Orexin Receptor Antagonists : Compounds acting as orexin receptor antagonists, such as SB-649868, have been explored for their potential in treating binge eating and possibly other eating disorders with a compulsive component. These compounds selectively reduce binge eating for highly palatable food without affecting standard food pellet intake at doses that do not induce sleep, indicating a major role of orexin-1 receptor mechanisms in binge eating behaviors (Piccoli et al., 2012).

  • Cyclooxygenase-2 Inhibitors : The introduction of a fluorine atom in certain molecules has been shown to preserve cyclooxygenase-2 (COX-2) potency and notably increase COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are currently in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

  • Selective Androgen Receptor Modulators (SARMs) : Compounds like S-1 have been developed as selective androgen receptor modulators for potential treatment of androgen-dependent diseases. These compounds demonstrate desirable pharmacokinetics and metabolism profiles, including rapid absorption, slow clearance, moderate distribution, and extensive metabolism in preclinical studies (Wu et al., 2006).

  • Neurokinin-1 Receptor Antagonists : Molecules like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 have been identified as high affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonists. These compounds have shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Safety And Hazards

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Future Directions

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Please note that this is a general guide and the specific details would depend on the specific compound and the available data. For “N1-(4-fluorophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide”, you would need to consult specific scientific literature or databases for detailed information. If you have access to a university library, they may be able to help you find more specific information. You could also consider reaching out to a chemistry professor or professional chemist for guidance.


properties

IUPAC Name

N'-(4-fluorophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(24)16-8-9-17(27-16)20(10-2-3-11-20)12-22-18(25)19(26)23-15-6-4-14(21)5-7-15/h4-9,13,24H,2-3,10-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLQXBXQJKWIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide

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